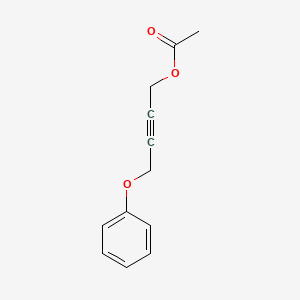

4-Phenoxy-2-butynyl acetate

Cat. No. B8343511

M. Wt: 204.22 g/mol

InChI Key: FSDZRZJUPYMUEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07179911B2

Procedure details

A 22-L reactor was equipped with a thermometer, a water condenser, a cooling bath/heating mantle, and an addition funnel, and dichloromethane (11 L) was charged. A solution of 4-phenoxy-2-butynyl acetate in dichloromethane (2.04 kg, 10 mol) was charged to the reactor, followed by 2 L of dichloromethane and the solution was cooled −5 to −10° C. Chlorosulfonic acid (0.73 L, 1.28 kg, 11 mol) was added slowly via an addition funnel maintaining temperature between −5 and 0° C. After the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 1–2 h at 18–22° C. The progress of the reaction was monitored by TLC or HPLC (disappearance of starting material). DMF (155 mL, 146 g) was added portion wise. The reaction mixture was heated to reflux (38–40° C.). Oxalyl chloride (1.13 L, 1.65 kg, 13 mol) was added through an addition funnel into the boiling solution over a period of 2–3 h maintaining gentle reflux. After all the oxalyl chloride was added, reflux was continued for 1 h. The completion of reaction was checked by HPLC (less than 3% of intermediate sulfonic acid remaining). After completion, the heating was stopped and the reaction mixture was cooled to 18–22° C. and stirred for 16 h. The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water and stirred for 10–20 min while maintaining the temperature below 20° C. The organic layer was separated and the aqueous layer was extracted with (2 L) of fresh dichloromethane. The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8. The dichloromethane layer was separated and concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L. This solution was mixed with 3 kg of silica gel and concentrated in vacuo until a free-flowing powder was obtained. The silica gel powder was transferred to a filter funnel with a Celite bed and eluted with 22 L of isopropyl ether. The ether solution was concentrated in vacuo to yield about 3 L of a slightly viscous liquid. This residue was transferred to a 5-L reaction flask with overhead stirrer, seeded and stirred for 16–18 h at 18–22° C. Crystallization began after several hours. Stirring continued at low temperature (0 to −10° C.). The solid was filtered on Buchner funnel lined with polypropylene and washed with 2 L of cold (5° C.) IPE, then dried under vacuum (30 mm) at 18–20° C. to yield 1.1 kg (55%, HPLC strength 94.8%) of product.

[Compound]

Name

intermediate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

5-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:3])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18].C(Cl)(=O)C(Cl)=O>ClCCl>[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:14][CH:15]=1)(=[O:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC#CCOC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

2.04 kg

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0.73 L

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

1.13 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Six

[Compound]

|

Name

|

intermediate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

5-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-7.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred for 1–2 h at 18–22° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22-L reactor was equipped with a thermometer, a water condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining temperature between −5 and 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

DMF (155 mL, 146 g) was added portion wise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (38–40° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The completion of reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 18–22° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10–20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with (2 L) of fresh dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dichloromethane layer was separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was mixed with 3 kg of silica gel

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo until a free-flowing powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The silica gel powder was transferred to a filter funnel with a Celite bed

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 22 L of isopropyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The ether solution was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield about 3 L of a slightly viscous liquid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 16–18 h at 18–22° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

began after several hours

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued at low temperature (0 to −10° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered on Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 L of cold (5° C.) IPE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum (30 mm) at 18–20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 1.1 kg (55%, HPLC strength 94.8%) of product

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |